molecular formula C14H15NO3 B12760044 Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate CAS No. 182228-05-3

Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate

Katalognummer: B12760044
CAS-Nummer: 182228-05-3
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: YOIGAZQQSOYOGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol It is known for its unique structure, which includes a benzoate ester linked to a furanyl group through a methyleneamino bridge

Vorbereitungsmethoden

The synthesis of Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2,5-dihydro-2-furaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the methyleneamino linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the type of reaction and the conditions employed .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

182228-05-3

Molekularformel

C14H15NO3

Molekulargewicht

245.27 g/mol

IUPAC-Name

ethyl 4-(2,5-dihydrofuran-2-ylmethylideneamino)benzoate

InChI

InChI=1S/C14H15NO3/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-8,10,13H,2,9H2,1H3

InChI-Schlüssel

YOIGAZQQSOYOGI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2C=CCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.